6-Aminoquinoline-5,8-dione

Descripción general

Descripción

6-Aminoquinoline-5,8-dione is a quinoline derivative with significant biological and chemical properties. This compound is part of the broader class of quinolines, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinoline-5,8-dione typically involves the functionalization of quinoline derivatives. One common method includes the nitration of quinoline followed by reduction and subsequent oxidation to introduce the amino and dione functionalities .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation and oxidation processes. These methods are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 6-Aminoquinoline-5,8-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-5,8-dione derivatives.

Reduction: Reduction reactions typically yield aminoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.

Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .

Aplicaciones Científicas De Investigación

Scientific Research Applications of Amino-Quinoline-5,8-Dione Derivatives

Amino-quinoline-5,8-dione derivatives are synthetic compounds that have shown promise in medicinal chemistry, particularly as potential antitumor agents . These compounds are designed by coupling alkyl or aryl-amino fragments to the C6 or C7 position of quinoline-5,8-dione . Research has demonstrated that these derivatives possess antiproliferative activity and can induce cytotoxicity in cancer cell lines .

Synthesis and Design

The synthesis of amino-quinoline-5,8-dione derivatives involves coupling different alkyl or aryl-amino fragments at the C6 or C7 position of quinoline-5,8-dione . Introducing hydrophilic groups at the end of arylamino fragments can improve the lipid-aqueous partition coefficient, addressing the issue of poor water solubility often associated with quinolinedione derivatives . A novel method for synthesizing 6,7-bis(alkylthio- or alkylamino-substituted) quinoline-5,8-diones involves adding mercaptans or amino nucleophiles to quinoline-5,8-dione, followed by oxidation with NaIO4 .

Anticancer Activity

Amino-quinoline-5,8-dione derivatives have demonstrated antiproliferative potency against drug-sensitive and multidrug-resistant cancer cell lines . Specific compounds, such as 6h , 6d , 7a , and 7d , exhibit more potent antiproliferative effects compared to others in the series . Compounds 6d and 7d display NQO1-dependent cytotoxicity and competitive NQO1 inhibitory effects in HeLaS3 and KB-vin cell lines . These compounds induce dose-dependent lethal mitochondrial dysfunction by increasing intracellular reactive oxygen species (ROS) levels . Compound 7d selectively inhibits cancer cells without affecting non-tumor liver cell proliferation in vitro and significantly induces HeLaS3 cell apoptosis by regulating apoptotic proteins . Other studies have also explored the anticancer activity of various 6- and 7-arylamino-5,8-quinolinediones, with some derivatives showing high anticancer activity against both drug-sensitive and multidrug-resistant cell lines .

NQO1-Directed Cytotoxicity

Quinoline-5,8-diones are recognized as substrates for NQO1, an enzyme that can be exploited for targeted cancer therapy . Compounds with amine groups at the C-6 or C-7 positions of the quinoline-5,8-dione moiety can favorably impact binding to the active site of NQO1 . The development of quinoline-5,8-dione derivatives as NQO1-directed cytotoxicity agents allows for efficient regulation of intracellular human NQO1 dependent redox cycling and ROS generation .

Derivatives and their Activities

Various derivatives of amino-quinoline-5,8-dione have been synthesized and tested for their biological activities. For instance, researchers have created 6- and 7-arylamino-5,8-quinolinediones that were tested against drug-sensitive (HeLeS3) and multidrug-resistant (KB-vin) cell lines . These compounds were characterized by high anticancer activity against both cell lines, with IC50 values in the range of 0.59–1.52 µM . 7-substituted derivative 10 exhibited higher activity than compound 11 against HeLeS3 and KB-vin . Further research has shown that both compounds cause an NQO1-dependent antiproliferative effect and induce a dose-dependent lethal mitochondrial dysfunction in the tested cell lines .

Mecanismo De Acción

The mechanism of action of 6-Aminoquinoline-5,8-dione involves its interaction with cellular components. It is known to inhibit certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, it can generate reactive oxygen species, leading to oxidative stress in target cells .

Comparación Con Compuestos Similares

8-Aminoquinoline: Known for its antimalarial properties.

5,8-Quinolinedione: Exhibits broad-spectrum biological activities, including anticancer and antibacterial effects

Uniqueness: 6-Aminoquinoline-5,8-dione stands out due to its dual functional groups (amino and dione), which confer unique reactivity and biological activity. This makes it a versatile compound in both synthetic and medicinal chemistry .

Actividad Biológica

6-Aminoquinoline-5,8-dione (6-AQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including its mechanisms of action, applications in cancer treatment, and potential antimicrobial properties.

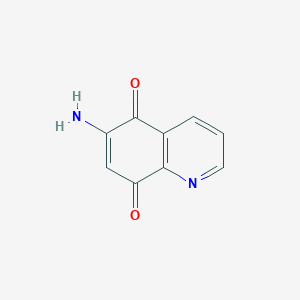

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₉H₆N₂O₂

- Molar Mass : Approximately 174.16 g/mol

- Structure : Contains an amino group at the sixth position and two carbonyl groups at the fifth and eighth positions.

This compound exhibits a yellow crystalline structure and is soluble in various organic solvents, making it suitable for various chemical reactions and biological assays.

The biological activity of 6-AQ is primarily attributed to its ability to interact with cellular components. Notably:

- Enzyme Inhibition : 6-AQ acts as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in cell proliferation and tumorigenesis. This inhibition can lead to antiproliferative effects in cancer cells.

- Reactive Oxygen Species Generation : The compound can induce oxidative stress by generating reactive oxygen species (ROS), which may contribute to its cytotoxic effects against tumor cells.

Anticancer Activity

Recent studies have highlighted the potential of 6-AQ and its derivatives as anticancer agents. Key findings include:

- Antiproliferative Effects : Various derivatives of 6-AQ have demonstrated potent antiproliferative activity against several cancer cell lines, including lung cancer, ovarian cancer, and melanoma. For instance, certain derivatives exhibited IC50 values in the low micromolar range against HeLaS3 and KB-vin cell lines .

- Mechanisms of Action : Compounds derived from 6-AQ have been shown to induce mitochondrial dysfunction and apoptosis in cancer cells by modulating the expression of apoptosis-regulating proteins such as Bcl-2 and Bax .

Table 1: Summary of Antiproliferative Activities

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLaS3 | 1.2 | NQO1 inhibition |

| Derivative A | KB-vin | 0.59 | ROS generation |

| Derivative B | MDA-MB-231 | 0.85 | Mitochondrial dysfunction |

Antimicrobial Activity

In addition to its anticancer properties, 6-AQ has shown potential as an antimicrobial agent:

- Broad-Spectrum Activity : Studies indicate that derivatives of 6-AQ exhibit significant antibacterial and antifungal activities, suggesting their utility in treating various infectious diseases.

- Mechanisms : The antimicrobial action may involve disruption of microbial metabolic pathways and interference with DNA synthesis .

Case Studies

Several case studies have explored the efficacy of 6-AQ derivatives in preclinical settings:

- Study on Lung Cancer Cells : A derivative was tested for its ability to inhibit NQO1 in lung cancer cell lines, resulting in reduced cell viability and increased ROS levels.

- Antimicrobial Efficacy : In vitro studies demonstrated that certain 6-AQ derivatives effectively inhibited the growth of pathogenic bacteria, supporting their potential use as novel antibiotics.

Propiedades

IUPAC Name |

6-aminoquinoline-5,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-6-4-7(12)8-5(9(6)13)2-1-3-11-8/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVLEAPAWPQEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=C(C2=O)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291632 | |

| Record name | 6-aminoquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24149-57-3 | |

| Record name | 5, 6-amino | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminoquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.